molecular formula C17H17N3O2 B2983320 4-[4-(benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-70-5

4-[4-(benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2983320
CAS No.: 860786-70-5
M. Wt: 295.342
InChI Key: HZILGUIBBYRZFZ-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound known for its unique structure and properties. It belongs to the class of triazolone derivatives and exhibits interesting biological and chemical activities, making it a valuable subject in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds. Commonly, benzyl bromide reacts with phenol to form benzyloxybenzene, which is further reacted with dimethylhydrazine in the presence of a base to form the triazolone ring structure.

Industrial Production Methods: On an industrial scale, the production methods usually involve optimized reaction conditions such as temperature control, solvent selection, and the use of catalysts to improve yield and purity. Industrial processes may also involve continuous flow reactions to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

  • Substitution: Halogenation using reagents like bromine or chlorine.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[4-(Benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications:

  • Chemistry: Used as a starting material for the synthesis of other complex molecules.

  • Biology: Studied for its potential antimicrobial and antifungal activities.

  • Medicine: Investigated for its possible use in developing pharmaceutical compounds.

  • Industry: Utilized in the manufacturing of certain polymers and resins.

Comparison with Similar Compounds

  • 4-(4-Hydroxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

  • 4-(4-Methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Each of these related compounds has slight structural variations that can lead to differences in their reactivity and biological effects.

There you go, a detailed article about 4-[4-(benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one. If there's anything more specific you'd like to dive into, just let me know.

Properties

IUPAC Name

2,5-dimethyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-13-18-19(2)17(21)20(13)15-8-10-16(11-9-15)22-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZILGUIBBYRZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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